3-Hexyl-1H-pyrrole
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Overview
Description
3-Hexyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing heterocyclic ring. Its molecular formula is C10H17N, and it has a molecular weight of 151.25 g/mol . Pyrroles are known for their presence in various natural products and their significant biological activities.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron(III) chloride.
Metal-Catalyzed Conversion: A general method involves the conversion of primary diols and amines to pyrroles using a stable manganese complex.
Aerobic Oxidative Coupling: This method uses a Cu/ABNO catalyst system to couple diols and primary amines at room temperature with an oxygen balloon as the oxidant.
Industrial Production Methods:
Iridium-Catalyzed Synthesis: This sustainable method uses secondary alcohols and amino alcohols, deoxygenating and linking them via C–N and C–C bond formation.
Types of Reactions:
Oxidation: Pyrroles can undergo oxidation reactions, often using reagents like nitric acid or peroxides.
Reduction: Reduction of pyrroles can be achieved using hydrogenation or metal hydrides.
Substitution: Pyrroles are reactive towards electrophilic substitution, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used.
Sulfonation: Pyridine-sulfur trioxide complex (Py·SO3) is a typical sulfonating agent.
Nitration: Acetic anhydride and nitric acid are used for nitration reactions.
Major Products:
Halogenated Pyrroles: Products include chlorinated or brominated pyrroles.
Sulfonated Pyrroles: Sulfonated derivatives are formed.
Nitro Pyrroles: Nitration yields nitro-substituted pyrroles.
Scientific Research Applications
3-Hexyl-1H-pyrrole and its derivatives have diverse applications in scientific research:
Mechanism of Action
The biological activity of 3-Hexyl-1H-pyrrole is attributed to its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity and biological activity.
Indole: Contains a fused benzene and pyrrole ring, exhibiting unique properties and applications.
Furan: An oxygen-containing analog of pyrrole, differing in its chemical behavior and uses.
Uniqueness of 3-Hexyl-1H-pyrrole:
Structural Features: The hexyl group at the 3-position imparts unique physical and chemical properties.
Biological Activity: Exhibits distinct biological activities compared to other pyrrole derivatives, making it valuable in medicinal chemistry.
Properties
CAS No. |
1551-07-1 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-hexyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3 |
InChI Key |
CKGUYTNEYKYAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CNC=C1 |
Origin of Product |
United States |
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